molecular formula C38H61NO8 B1223197 Aridanin CAS No. 81053-26-1

Aridanin

Cat. No. B1223197
CAS RN: 81053-26-1
M. Wt: 659.9 g/mol
InChI Key: VRFWJSCLROXBBW-FUHHSGJXSA-N
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Description

Aridanin is a triterpenoid saponin belonging to the group of pentacyclic triterpenes . It is naturally found in several plant species, including Tetrapleura tetraptera, Albizia subdimidiata, and Adenanthera pavanina. This metabolite has drawn attention due to its diverse biological properties, which include antibacterial , antioxidant , anti-inflammatory , and anticancer activities .


Synthesis Analysis

Aridanin is primarily obtained from the root of Tetrapleura tetraptera, a well-known seasoning spice in Cameroonian cuisine. Its structure has been established through NMR data and comparison with existing literature reports .


Molecular Structure Analysis

The molecular formula of Aridanin is C38H61NO8 , with a molecular weight of 659.89 g/mol . Its chemical name is 3-({2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}oxy)olean-12-en-28-oic acid .


Physical And Chemical Properties Analysis

  • Biochemical/Physiological Actions : Besides molluscicidal effects, Aridanin’s other biological activities remain an area of ongoing investigation .

Scientific Research Applications

Chemistry and Pharmacological Aspects

Aridanin, a triterpenoid N-acetylglycoside from Tetrapleura tetraptera (a Cameroonian seasoning spice), shows potential as a lead compound in medicine development, particularly for controlling schistosomiasis and bacterial infections caused by E. coli, E. smartii, and E. aeroginese (Sikam et al., 2022).

Cytotoxicity in Cancer Cells

Aridanin displays significant cytotoxicity towards various human and animal cancer cells. It induces apoptotic, ferroptotic, and necroptotic cell death, showing promise as an anticancer drug, particularly against multi-factorial resistance to established chemotherapeutics (Mbaveng et al., 2020).

Neuropharmacological Effects

In neuropharmacology, aridanin from Tetrapleura tetraptera fruit has been observed to inhibit novelty-induced rearing, grooming, body scratching, and exploratory behavior in mice. It potentiates hexobarbitone-induced sleeping time but does not change stereotyped behavior induced by apomorphine, suggesting a central depressant action that may be sedative in nature (Aderibigbe et al., 2009).

Anxiolytic Properties

Aridanin also shows anxiolytic effects in mice, potentially mediated through interaction with the GABAA-benzodiazepine receptor complex. This property is evident in doses that increase time spent in open arms and decrease time in closed arms in elevated plus-maze tests (Aderibigbe et al., 2011).

Molluscicidal Activities

Aridanin demonstrates strong molluscicidal activities, particularly effective against adult Biomphalaria glabrata snails, relevant for controlling snail intermediate hosts of schistosomiasis (Akinniyi et al., 2019).

Other Applications

Additionally, the compound has been studied for its roles in various other pharmacological and biological activities, including control of cardiovascular issues, neuromuscular disorders, and management of convulsions and rheumatoid pains (Aladesanmi, 2007).

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H61NO8/c1-21(41)39-28-30(43)29(42)24(20-40)46-31(28)47-27-12-13-35(6)25(34(27,4)5)11-14-37(8)26(35)10-9-22-23-19-33(2,3)15-17-38(23,32(44)45)18-16-36(22,37)7/h9,23-31,40,42-43H,10-20H2,1-8H3,(H,39,41)(H,44,45)/t23-,24+,25-,26+,27-,28+,29+,30+,31-,35-,36+,37+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFWJSCLROXBBW-FUHHSGJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C)C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O)C)C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H61NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001739
Record name 3-({2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}oxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aridanin

CAS RN

81053-26-1
Record name Aridanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81053-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aridanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081053261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-({2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}oxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
262
Citations
AT Mbaveng, GF Chi, IN Bonsou, S Abdelfatah… - Phytomedicine, 2020 - Elsevier
… Aridanin and doxorubicin (positive control) inhibited the proliferation of all cancer cell lines … for aridanin varied from 3.18 µM (CCRF-CEM cells) to 9.56 µM (HepG2 cells). Aridanin had …
Number of citations: 41 www.sciencedirect.com
CO Adewunmi, P Furu - Journal of ethnopharmacology, 1989 - Elsevier
… Aridanin and Aridan were active against Schistosoma mansoni and S. bovis … of aridanin (0.25 μg ml ) reduced the production of cercariae by snails already shedding cercariae. Aridanin …
Number of citations: 29 www.sciencedirect.com
OA Aderibigbe, OE Iwalewa, KS Adesina… - International Journal of …, 2010 - ajol.info
… Aridanin at doses of 5 and 10 mg/kg, ip administered 30 min prior induced anxiolytic … aridanin (10 mg/kg, ip) blocked the aridanin induced anxiolytic effect. It was found out that aridanin …
Number of citations: 9 www.ajol.info
AO Aderibigbe, EO Iwalewa, SK Adesina… - … International Journal of …, 2010 - cabdirect.org
The aim of the present study was to investigate the central nervous system depressant effect and neural mechanisms of Aridanin in mice. Novelty-induced rearing, head dips, locomotor …
Number of citations: 20 www.cabdirect.org
MHK Kamdem, S Zingue, T Grein, S Maxeiner… - Journal of …, 2023 - Elsevier
… tetraptera only oleanane-3-O-β-D-glucoside-2′-acetamide and aridanin showed potent … aridanin at 10 μg/mL were noticed. Oleanane-3-O-β-D-glucoside-2′-acetamide and aridanin …
Number of citations: 3 www.sciencedirect.com
AO Aderibigbe, EO Iwalewa, SK Adesina… - Discovery and …, 2007 - ajol.info
The neuropharmacological effects of Aridanin Ð an N-acetylated glycoside isolated from Tetrapleura tetraptera fruit was examined for locomotory, exploratory, stereotyped behaviours …
Number of citations: 13 www.ajol.info
CO Adewunmi - Journal of ethnopharmacology, 1991 - Elsevier
… -old Biomphalaria glabrata eggs with aridanin caused a knock-… was prolonged by continuous exposure to aridanin (0.5–10 mg … The results predict a poor action of aridanin as an ovicidal …
Number of citations: 13 www.sciencedirect.com
CO Adewunmi, W Becker, G Dörfler - Journal of ethnopharmacology, 1988 - Elsevier
… Aridanin and bayluscide produced significant reductions in … administration of low doses of aridanin and bayluscide on the … of the effect of low doses of aridanin and bayluscide on the …
Number of citations: 14 www.sciencedirect.com
CO Adewunmi, P Furu, H Madsen - Phytotherapy Research, 1989 - Wiley Online Library
… Aridanin and niclosamide caused significant … that aridanin has a potential use in schistosomiasis control if used in slow‐release formulations. The poor chemical stability of aridanin …
Number of citations: 13 onlinelibrary.wiley.com
CO Adewunmi, LE Appelgren - Toxicological & Environmental …, 1989 - Taylor & Francis
… Aridanin dose was excreted after 24 h. No specific retention in any tissue was observed after 24 h and Aridanin … After oral administration to mice most of the labelled Aridanin was found …
Number of citations: 8 www.tandfonline.com

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